
2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with a carboxylic acid group and a methoxy group linked to a dioxolane ring. Its distinct structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID typically involves multiple steps. One common method includes the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether to form the dioxolane ring . This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the methoxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-methanol: Shares the dioxolane ring but lacks the pyridine and carboxylic acid groups.
Solketal: Contains a similar dioxolane structure but differs in its functional groups and overall structure.
Uniqueness
2-[(2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)METHOXY]PYRIDINE-4-CARBOXYLIC ACID is unique due to its combination of a pyridine ring with a dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-9(18-12)6-16-10-5-8(11(14)15)3-4-13-10/h3-5,9H,6-7H2,1-2H3,(H,14,15) |
InChI 键 |
QDYRBGKATLITNW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=NC=CC(=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


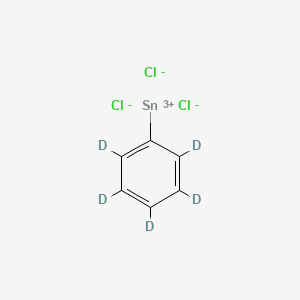
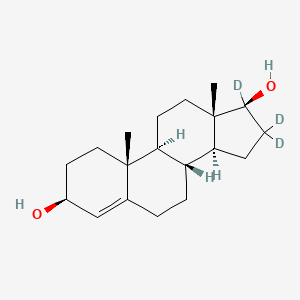
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
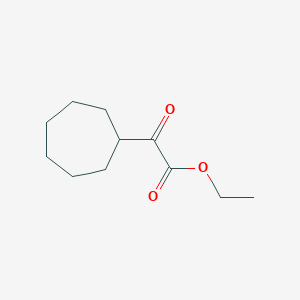
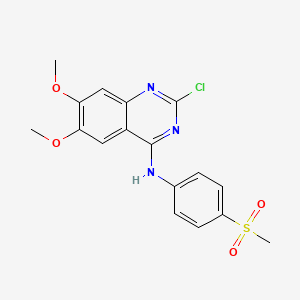
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
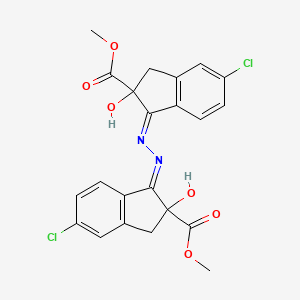
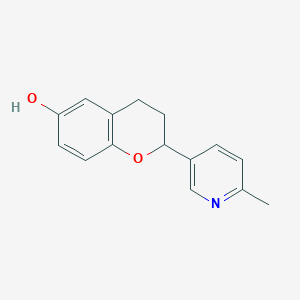
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
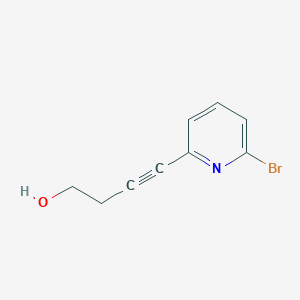
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
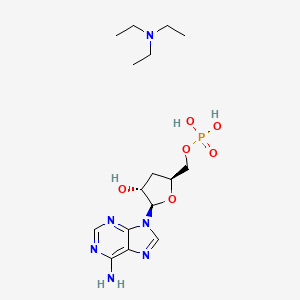
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
